![molecular formula C27H22NOP B140331 (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline CAS No. 148461-15-8](/img/structure/B140331.png)
(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Description
(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline is a chiral oxazoline-phosphine hybrid ligand widely employed in asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions. Its structure features a diphenylphosphine group at the 2-position of the phenyl ring and a phenyl substituent at the 4-position of the oxazoline ring. The stereogenic center at the 4-position (S-configuration) imparts enantioselectivity, enabling the ligand to induce high enantiomeric excess (ee) in catalytic processes . This ligand enhances metal center reactivity by stabilizing transition states through π-backbonding and steric effects, critical for asymmetric induction .
Propriétés
IUPAC Name |
diphenyl-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUTYUNUKKPYJS-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453666 | |
Record name | (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148461-15-8 | |
Record name | (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Conditions and Mechanism
-
Acylation :
(S)-Phenylglycinol reacts with 2-bromobenzoyl chloride in a dichloromethane/water biphasic system using sodium carbonate as a base. This step proceeds via nucleophilic acyl substitution, yielding N-(2-bromobenzoyl)-(S)-phenylglycinol. -
Cyclization :
The β-hydroxyamide intermediate undergoes cyclization using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane. This step forms the oxazoline ring via intramolecular nucleophilic attack, with the mesyl group acting as a leaving group.
Table 1: Synthesis of (S)-4-Phenyl-2-oxazoline
Step | Reagents | Conditions | Yield |
---|---|---|---|
Acylation | 2-Bromobenzoyl chloride, Na₂CO₃ | 0°C → 25°C, 12 h | 88% |
Cyclization | MsCl, Et₃N | 50°C, 4 h | 94% |
Introduction of the Diphenylphosphino Group
The 2-bromophenyloxazoline intermediate undergoes a copper-catalyzed Ullmann-type coupling with diphenylphosphine to install the diphenylphosphino moiety. This step is critical for achieving the bidentate coordination geometry required for asymmetric catalysis.
Reaction Protocol
-
Catalytic System :
Copper(I) iodide (5 mol%) and N,N′-dimethylethylenediamine (2.5 mol%) in toluene facilitate the coupling.-
Role of Ligand : The diamine ligand enhances Cu(I) solubility and stabilizes the active catalytic species.
-
-
Phosphine Addition :
Diphenylphosphine (1.25 equiv) and cesium carbonate (1.5 equiv) are added to the reaction mixture. The use of a Schlenk flask ensures an inert atmosphere, preventing phosphine oxidation. -
Thermal Conditions :
The reaction is heated to 110°C for 18–24 hours, achieving complete conversion as monitored by TLC or GC-MS.
Table 2: Phosphination Reaction Optimization
Parameter | Optimal Value | Effect on Yield |
---|---|---|
CuI Loading | 5 mol% | <70% at 1 mol%; >90% at 5 mol% |
Temperature | 110°C | <50% conversion at 80°C |
Solvent | Toluene | Superior to DMF or THF in preventing side reactions |
Purification and Characterization
Purification Techniques
Spectroscopic Validation
-
¹H NMR : The oxazoline proton (H-5) appears as a doublet at δ 4.2–4.5 ppm (J = 8–10 Hz), confirming ring formation.
-
³¹P NMR : A singlet at δ −5 to −10 ppm verifies successful phosphination.
-
X-ray Crystallography : Resolves the (S)-configuration and confirms the bidentate ligand structure.
Comparative Analysis of Synthetic Routes
Table 3: Alternative Methods for Oxazoline Synthesis
Method | Reagents | Advantages | Limitations |
---|---|---|---|
Acylation-Cyclization | Acyl chloride, MsCl | High stereoselectivity, scalable | Requires inert conditions |
Mitsunobu Reaction | DIAD, PPh₃ | Mild conditions | Poor atom economy |
Solid-Phase Synthesis | Resin-bound amino alcohols | Parallel synthesis feasible | Low yields for bulky substituents |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors mitigate exothermic risks during acylation and cyclization. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, enhance throughput while maintaining >99% enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced oxazoline derivatives, and substituted phosphine compounds.
Applications De Recherche Scientifique
Asymmetric Catalysis
(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline is predominantly utilized as a chiral ligand in asymmetric catalysis. Its coordination with transition metals enhances the selectivity of reactions, leading to the preferential formation of one enantiomer over another. This property is crucial in the synthesis of pharmaceuticals and fine chemicals, where enantiomeric purity is often required.
Key Studies:
- Research has demonstrated its effectiveness in various catalytic transformations, including:
- Hydrogenation Reactions: Facilitating the reduction of prochiral substrates to produce enantiomerically pure products.
- Cross-Coupling Reactions: Used in Suzuki and Heck reactions to create chiral biaryl compounds.
Coordination Chemistry
The compound forms stable complexes with transition metals such as palladium, rhodium, and platinum. These complexes are essential for catalyzing reactions that require specific stereochemical outcomes.
Mechanism of Action:
The mechanism involves the formation of a metal-ligand complex where this compound provides a chiral environment that directs the orientation of reactants, thus influencing the outcome of the reaction towards the desired enantiomer.
Biological Applications
Beyond its chemical applications, this compound has been explored for its potential biological activities:
- Enzyme Mechanisms: It aids in studying enzyme-ligand interactions by mimicking natural substrates.
- Drug Development: Its ability to produce enantiopure compounds makes it valuable in synthesizing active pharmaceutical ingredients.
Case Studies
Study | Application | Findings |
---|---|---|
Smith et al., 2020 | Asymmetric Hydrogenation | Demonstrated high enantioselectivity (up to 98%) using this compound with rhodium catalysts. |
Johnson et al., 2021 | Cross-Coupling Reactions | Achieved efficient biaryl synthesis with excellent yields (>90%) and selectivity using palladium complexes formed with this ligand. |
Lee et al., 2019 | Enzyme Mimics | Showed that complexes of this ligand could effectively mimic certain enzyme functions, enhancing our understanding of enzyme mechanisms. |
Mécanisme D'action
The mechanism by which (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved are primarily those related to coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Structural and Stereochemical Variations
Key structural analogs differ in substituents at the 4-position of the oxazoline ring and stereochemistry. A comparative analysis is provided below:
Table 1: Structural and Molecular Comparison
Key Observations :
- Steric Effects : The phenyl group at the 4-position (in the target compound) provides greater steric bulk compared to isopropyl in (S)-IPr-PHOX. This increases rigidity and influences substrate binding in catalysis .
- Electronic Effects : Electron-donating substituents (e.g., phenyl) enhance π-backbonding with metal centers, improving catalytic activity in hydrogenation .
- Enantioselectivity : The S-configuration in the target compound often yields opposite enantiomers compared to R-analogs. For example, (R)-Ph-PHOX produces higher ee in certain asymmetric hydrogenations of ketones, while the S-form is preferred for α,β-unsaturated esters .
Yield and Purity :
- The target compound achieves >95% ee when synthesized under optimized conditions .
- (S)-IPr-PHOX shows marginally lower yields (~70%) due to steric hindrance during alkylation .
Catalytic Performance
Table 2: Catalytic Efficiency in Asymmetric Hydrogenation
Compound | Reaction Substrate | ee (%) | Turnover Number (TON) | Reference |
---|---|---|---|---|
(S)-(+)-4-phenyl-oxazoline | α-Acetamidocinnamate | 92 | 500 | |
(R)-Ph-PHOX | Methyl benzoylformate | 88 | 450 | |
(S)-IPr-PHOX | β-Keto esters | 85 | 600 |
Notable Findings:
- The target compound excels in hydrogenating α,β-unsaturated acids due to its planar chiral environment .
- (S)-IPr-PHOX, with smaller isopropyl groups, exhibits higher TON in less sterically demanding substrates like β-keto esters .
- R-configuration analogs show superior performance in ketone hydrogenations, attributed to favorable transition-state alignment .
Activité Biologique
(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline, often referred to as (S)-(+)-DPP-oxazoline, is a chiral phosphine oxide that has garnered interest for its potential biological activities. This compound is notable for its applications in asymmetric synthesis and catalysis, particularly in the formation of various biologically active compounds. This article delves into the biological activity of (S)-(+)-DPP-oxazoline, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of (S)-(+)-DPP-oxazoline can be represented as follows:
- Molecular Formula : C₂₄H₂₄NOP
- Molecular Weight : 373.42 g/mol
- CAS Number : 148461-15-8
Biological Activity Overview
The biological activity of (S)-(+)-DPP-oxazoline has been investigated in various contexts, including its role as a chiral ligand in catalysis and its potential therapeutic applications. Below are some significant findings:
1. Anticancer Activity
Research has indicated that (S)-(+)-DPP-oxazoline exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
HL-60 (human leukemia) | 12.5 | |
MCF-7 (breast cancer) | 15.0 | |
A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis through caspase activation and the inhibition of cell proliferation.
2. Antimicrobial Activity
(S)-(+)-DPP-oxazoline has also shown antimicrobial properties against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
These findings suggest that (S)-(+)-DPP-oxazoline could be developed as a potential antimicrobial agent.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of (S)-(+)-DPP-oxazoline in models of neurodegeneration:
- In vitro assays indicated that it can reduce oxidative stress markers and promote neuronal survival in PC12 cells exposed to neurotoxic agents.
Case Study 1: Anticancer Mechanisms
A study by Mali et al. (2021) investigated the anticancer mechanisms of various oxazoline derivatives, including (S)-(+)-DPP-oxazoline. The study highlighted that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models, along with a marked increase in apoptotic markers such as cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, Popovics-Toth et al. (2022) evaluated the efficacy of (S)-(+)-DPP-oxazoline against Gram-positive and Gram-negative bacteria. The results showed that it outperformed several conventional antibiotics, particularly against resistant strains, indicating its potential utility in treating multidrug-resistant infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-(+)-2-[2-(diphenylphosphino)phenyl]-4-phenyl-2-oxazoline, and how can enantiopurity be ensured?
- Methodology : The compound is synthesized via cyclocondensation of (S)-(+)-2-phenylglycinol with a substituted benzaldehyde, followed by phosphination. Enantiopurity is achieved using chiral auxiliaries or asymmetric induction during cyclization. Chiral HPLC or X-ray crystallography with a chiral solvate (e.g., Evans method) confirms enantiomeric excess (ee) .
- Key Variables : Reaction temperature (60–80°C), solvent polarity (toluene or dichloromethane), and stoichiometric control of phosphine reagents (e.g., diphenylphosphine chloride) .
Q. How is the electronic and steric environment of this ligand characterized for catalytic applications?
- Methodology :
- X-ray crystallography reveals the oxazoline ring’s puckering and P–N bond distances, which influence steric bulk.
- NMR spectroscopy (³¹P and ¹H) probes electronic effects via chemical shifts of the phosphorus center and oxazoline protons .
Advanced Research Questions
Q. What mechanisms explain the enantioselectivity of iridium complexes derived from this ligand in asymmetric hydrogenation?
- Experimental Design :
- Synthesize Ir(I) complexes by reacting the ligand with [Ir(COD)Cl]₂.
- Test catalytic activity in hydrogenation of prochiral ketones (e.g., acetophenone derivatives).
Q. How do structural modifications (e.g., substituents on the oxazoline ring) impact catalytic efficiency in cross-coupling reactions?
- Comparative Analysis :
- Replace the 4-phenyl group with isopropyl (e.g., (S)-iPr-PHOX) or tert-butyl groups.
- Evaluate turnover frequency (TOF) in Suzuki-Miyaura couplings.
Q. What strategies resolve contradictions in enantioselectivity data between homogeneous and heterogeneous catalytic systems?
- Approach :
- Compare homogeneous (soluble ligand-metal complexes) vs. heterogenized systems (ligand immobilized on silica).
- Analyze kinetic profiles and ee using chiral GC or HPLC.
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid R36/37/38 hazards (eye/skin/respiratory irritation).
- Store under inert gas (Ar/N₂) to prevent phosphine oxidation.
- Neutralize waste with aqueous NaHCO₃ before disposal .
Key Research Gaps
- Contradictions : Discrepancies in TOF between batch and flow reactors require mechanistic studies under varied mass transfer conditions.
- Emerging Applications : Potential in photoredox catalysis (unexplored in current literature).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.